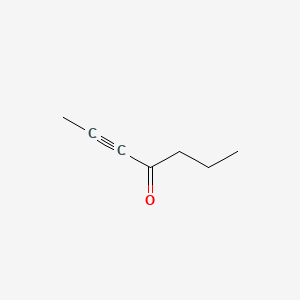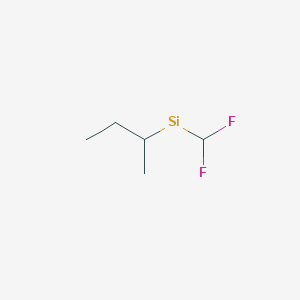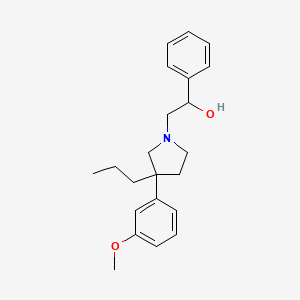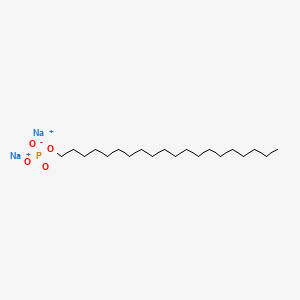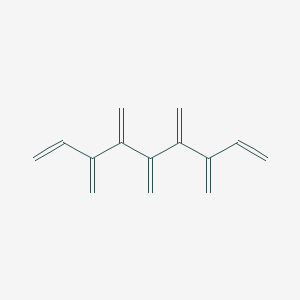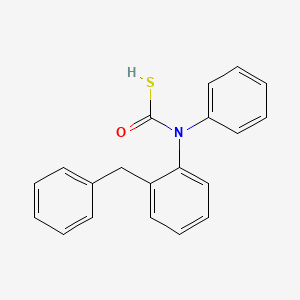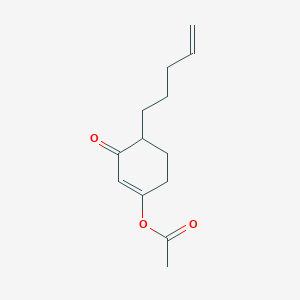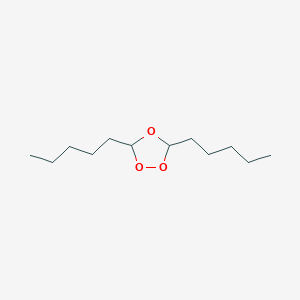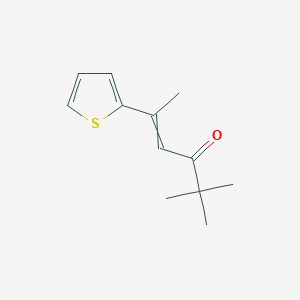
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance the yield and purity of the compound. The reaction conditions typically involve the use of solvents like ethanol or ether and may require heating or the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be compared with other thiophene derivatives such as 2,5-Dimethylthiophene and 3,5-Dimethyl-2-(methylthio)thiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 2,5-Dimethylthiophene is known for its use in organic electronics, while 3,5-Dimethyl-2-(methylthio)thiophene has applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may offer distinct advantages in certain applications.
Propiedades
Número CAS |
71479-10-2 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-thiophen-2-ylhex-4-en-3-one |
InChI |
InChI=1S/C12H16OS/c1-9(10-6-5-7-14-10)8-11(13)12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
XVDIHPRNDXBSBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(C)(C)C)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
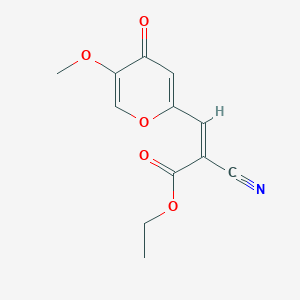
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)


